![molecular formula C12H9ClN2O3S B2563495 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid CAS No. 1333775-51-1](/img/structure/B2563495.png)
2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This could involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine these .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and any notable chemical properties .Scientific Research Applications
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity
A scientometric review was conducted on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide used worldwide. This review aimed to summarize the available data to provide insights into 2,4-D's specific characteristics of toxicity and mutagenicity. It highlighted the rapid advancement in research on 2,4-D, focusing on occupational risk, neurotoxicity, resistance, tolerance to herbicides, and the effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Potential Sources of Polychlorinated Dibenzothiophenes in the Passaic River
This study investigated the presence of 2,4,6,8-tetrachlorodibenzothiophene (2,4,6,8-TCDT) in sediments from the Passaic River and evaluated its association with the production of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The research concluded that the presence of 2,4,6,8-TCDT in the environment was not related to 2,4,5-T production practices (Huntley et al., 1994).
Herbicides Based on 2,4-D: Behavior in Agricultural Environments and Microbial Biodegradation
This review provided an overview of the characteristics of herbicides based on 2,4-D, focusing on the role of microorganisms in its degradation. The remediation processes carried out by microorganisms offer a way to avoid environmental pollution and safeguard population health (Magnoli et al., 2020).
Sulfonamides: A Patent Review
This paper discussed the primary sulfonamide moiety present in many clinically used drugs, highlighting the novel drugs launched that incorporate this group. The review covered the main classes of sulfonamides investigated between 2008 and 2012, offering insights into their scientific and patent literature (Carta, Scozzafava, & Supuran, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-1-3-9(4-2-8)15-7-14-12(10(15)5-16)19-6-11(17)18/h1-5,7H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIMNDYAJWVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2C=O)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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